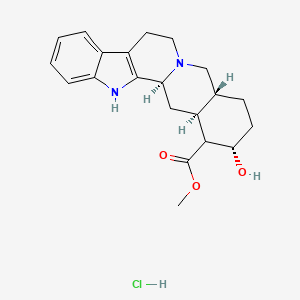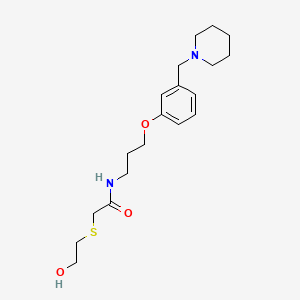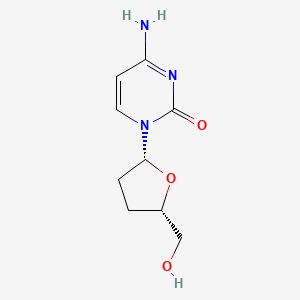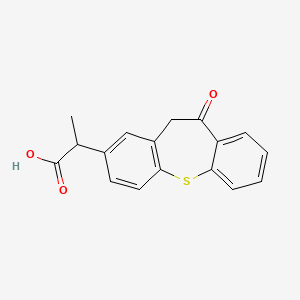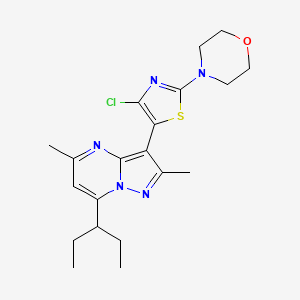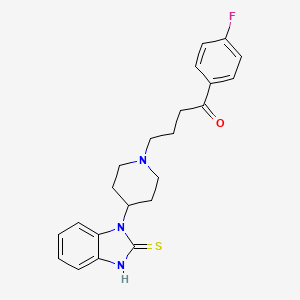![molecular formula C20H22FN7O B1682440 7-(叔丁基)-6-((1-乙基-1H-1,2,4-三唑-5-基)甲氧基)-3-(2-氟苯基)-[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 252977-51-8](/img/structure/B1682440.png)
7-(叔丁基)-6-((1-乙基-1H-1,2,4-三唑-5-基)甲氧基)-3-(2-氟苯基)-[1,2,4]三唑并[4,3-b]哒嗪
描述
TPA023, also known as MK 0777, is an anxiolytic agent and a subtype-selective, mixed agonist-antagonist at GABAA receptors, which acts as a partial agonist at the α2 and α3 subtypes, but as a silent antagonist at α1 and α5 subtypes. It has primarily anxiolytic and anticonvulsant effects in animal tests, but with no sedative effects even at 50× the effective anxiolytic dose. In human trials on healthy volunteers, TPA-023 was comparable to lorazepam, but had much less side effects on cognition, memory, alertness or coordination.
科学研究应用
Anxiolytic Applications
TPA023 has been identified as a functionally selective agonist for α2-, α3-, and α5GABAA receptors, with zero efficacy at α1GABAA subtypes . This selectivity profile suggests that TPA023 can be used as an anxiolytic without the sedative effects typically associated with benzodiazepines. In clinical trials, TPA023 demonstrated anxiolytic effects comparable to lorazepam but with fewer side effects on cognition, memory, alertness, or coordination .
Anticonvulsant Effects
Due to its action on GABAA receptors, TPA023 exhibits anticonvulsant effects in animal models. It has been shown to prevent seizures without causing sedation, which is a significant advantage over traditional anticonvulsant medications .
Neuropharmacological Research
TPA023 serves as a valuable tool in neuropharmacological research to study the role of different GABAA receptor subtypes in anxiety and seizure disorders. Its subtype-selectivity helps in dissecting the contributions of α2-, α3-, and α5-containing GABAA receptors in various neurological processes .
Behavioral Studies
In behavioral studies, TPA023 can be used to investigate the effects of GABAA receptor modulation on animal behavior. This includes studying the anxiolytic potential without the confounding effects of sedation, which is critical for understanding the therapeutic window of such compounds .
Pharmacokinetics and Metabolism
TPA023 is well absorbed following oral administration and is extensively metabolised by the liver, with a half-life of 6.7 hours. The main enzyme involved in its metabolism is CYP3A4, with some contribution by CYP3A5. This pharmacokinetic profile is essential for designing dosing regimens and understanding drug interactions .
Development of Non-Sedative Anxiolytics
The research on TPA023 has paved the way for the development of new anxiolytic drugs that do not produce sedation. This is particularly important for patients who need to maintain alertness and coordination in their daily activities while managing anxiety .
Toxicology and Safety Profiling
Although the clinical development of TPA023 was halted due to preclinical toxicity findings, such as cataract formation in long-term dosing studies, it remains a critical compound for toxicological research. Understanding the mechanisms behind such adverse effects can inform the safety profiling of future GABAA receptor modulators .
Comparative Pharmacology
TPA023 provides a comparative model to evaluate the efficacy and side effects of other GABAA receptor modulators. By comparing the pharmacological profiles of TPA023 with other compounds, researchers can identify desirable and undesirable drug properties .
作用机制
Target of Action
TPA023, also known as MK-0777, is a mixed, subtype-selective ligand of the benzodiazepine site of α1, α2, α3, and α5-containing GABA A receptors . The primary targets of TPA023 are the α2 and α3-containing subtypes of GABA A receptors .
Mode of Action
TPA023 acts as a partial agonist at benzodiazepine sites of the α2 and α3-containing subtypes, but as a silent antagonist at α1 and α5-containing subtypes . This interaction with its targets results in primarily anxiolytic and anticonvulsant effects .
Biochemical Pathways
The action of TPA023 affects the GABAergic neurotransmission pathway. By selectively modulating the α2 and α3-containing GABA A receptors, TPA023 enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain .
Pharmacokinetics
TPA023 is well absorbed following oral administration and extensively metabolised by the liver, with a half-life of 6.7 hours . The main enzyme involved in its metabolism is CYP3A4, with some contribution by CYP3A5 . These ADME properties impact the bioavailability of TPA023, ensuring it reaches its target receptors in the brain.
Result of Action
The molecular and cellular effects of TPA023’s action include enhanced GABAergic neurotransmission, leading to anxiolytic and anticonvulsant effects .
Action Environment
The action, efficacy, and stability of TPA023 can be influenced by various environmental factors. For instance, factors that affect the activity of CYP3A4 and CYP3A5 enzymes, such as certain foods, other drugs, and genetic variations, can impact the metabolism and hence the action of TPA023 . Furthermore, the bioavailability of TPA023 can be affected by factors that influence drug absorption, such as the presence of food in the stomach.
属性
IUPAC Name |
7-tert-butyl-6-[(2-ethyl-1,2,4-triazol-3-yl)methoxy]-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c1-5-27-17(22-12-23-27)11-29-19-14(20(2,3)4)10-16-24-25-18(28(16)26-19)13-8-6-7-9-15(13)21/h6-10,12H,5,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIWQBLNTSQOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)COC2=NN3C(=NN=C3C4=CC=CC=C4F)C=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179938 | |
| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
252977-51-8 | |
| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252977-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK-0777 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252977518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0777 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0777 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FI3KTC550 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)
![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B1682358.png)
